2-(4-bromophenyl)-2-oxoethyl 1-methyl-1H-pyrazole-5-carboxylate
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Overview
Description
2-(4-bromophenyl)-2-oxoethyl 1-methyl-1H-pyrazole-5-carboxylate is a chemical compound that belongs to the class of pyrazoles. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry. This compound, in particular, is characterized by the presence of a bromophenyl group and a pyrazole ring, which contribute to its unique chemical properties.
Preparation Methods
The synthesis of 2-(4-bromophenyl)-2-oxoethyl 1-methyl-1H-pyrazole-5-carboxylate typically involves the reaction of 4-bromobenzaldehyde with ethyl acetoacetate in the presence of a base to form the corresponding chalcone. This intermediate is then cyclized with hydrazine hydrate to yield the pyrazole derivative. The final step involves esterification with methyl chloroformate to obtain the desired compound .
Chemical Reactions Analysis
2-(4-bromophenyl)-2-oxoethyl 1-methyl-1H-pyrazole-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Scientific Research Applications
2-(4-bromophenyl)-2-oxoethyl 1-methyl-1H-pyrazole-5-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Mechanism of Action
The mechanism of action of 2-(4-bromophenyl)-2-oxoethyl 1-methyl-1H-pyrazole-5-carboxylate involves its interaction with specific molecular targets. The bromophenyl group and the pyrazole ring play crucial roles in binding to target proteins or enzymes, thereby modulating their activity. The exact pathways and targets are still under investigation, but the compound is believed to interfere with cellular processes such as DNA replication and protein synthesis .
Comparison with Similar Compounds
2-(4-bromophenyl)-2-oxoethyl 1-methyl-1H-pyrazole-5-carboxylate can be compared with other similar compounds such as:
Methyl 3-(4-bromophenyl)-1-methyl-1H-pyrazole-5-carboxylate: This compound has a similar structure but differs in the ester group.
Ethyl 3-(4-bromophenyl)-1-methyl-1H-pyrazole-5-carboxylate: Another similar compound with an ethyl ester group instead of a methyl ester.
1-(4-Bromophenyl)-1H-pyrazole: This compound lacks the ester group and has different chemical properties.
Properties
Molecular Formula |
C13H11BrN2O3 |
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Molecular Weight |
323.14 g/mol |
IUPAC Name |
[2-(4-bromophenyl)-2-oxoethyl] 2-methylpyrazole-3-carboxylate |
InChI |
InChI=1S/C13H11BrN2O3/c1-16-11(6-7-15-16)13(18)19-8-12(17)9-2-4-10(14)5-3-9/h2-7H,8H2,1H3 |
InChI Key |
AXVWLCOBKUFWAD-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC=N1)C(=O)OCC(=O)C2=CC=C(C=C2)Br |
Origin of Product |
United States |
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